Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

medicinal chemistry kinase inhibitor design regioisomer comparison

This para-phenylene-linked benzimidazole-benzamide hybrid features a unique 4-isopropoxy motif that imposes steric bulk and lipophilicity (cLogP ~4.8) critical for predicted PIM1-3 selectivity over off-target DYRK1A. Procure the para-isomer (CAS 476634-23-8) to avoid the altered binding poses of ortho-isomers. The rigid linker simplifies conformational analysis. Supplied at ≥95% (HPLC), 1–5 g quantities enable 20–50 focused library syntheses via selective O-dealkylation-alkylation at the benzamide ring.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 476634-23-8
Cat. No. B2874880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
CAS476634-23-8
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H21N3O2/c1-15(2)28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
InChIKeySRWKYADGDTWWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide (CAS 476634-23-8): Procuring a Research-Grade Benzimidazole-Benzamide Hybrid


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide (CAS 476634-23-8) is a synthetic small-molecule benzimidazole–benzamide hybrid with the molecular formula C₂₃H₂₁N₃O₂ and a molecular weight of 371.4 g·mol⁻¹ . The structure comprises a 1H-benzo[d]imidazole core linked via a para-substituted phenyl ring to a 4-isopropoxybenzamide moiety. Benzimidazole-containing amides of this type are frequently explored as kinase inhibitor scaffolds, notably within chemical series targeting PIM1‑3, DYRK1A, and Aurora A kinases [1]. The compound is supplied primarily as a research tool for biochemical and cellular target-engagement studies, with typical catalog purities ≥95% (HPLC) .

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide Cannot Be Replaced by Simple In-Class Analogs


Superficial structural similarity within the benzimidazole‑benzamide class masks critical positional and substituent-dependent differences that directly impact target engagement and selectivity. The para‑phenylene linker in this compound imposes a distinct angular geometry compared to the ortho‑ or meta‑substituted isomers (e.g., the ortho‑isomer N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, CAS 477493‑72‑4), altering the relative orientation of the benzimidazole hydrogen‑bond donor/acceptor motif and the benzamide carbonyl . Additionally, the 4‑isopropoxy group contributes a unique combination of steric bulk and lipophilicity that differs markedly from methoxy, ethoxy, or halogen substituents commonly employed in screening libraries [1]. These molecular features cannot be assumed interchangeable without direct comparative pharmacology data; even minor modifications at the linker position or alkoxy chain length have been shown to abrogate or invert kinase selectivity profiles within related benzimidazole series [1].

Quantitative Differentiation Guide: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide vs. Closest Analogs


Regioisomeric Differentiation: Para- vs. Ortho-Phenylene Linker

The para-substituted phenylene linker in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide contrasts with the ortho-substituted isomer (CAS 477493-72-4). While no direct head-to-head biochemical comparison has been published, structural analysis indicates that the para-arrangement extends the molecular length by approximately 2.4 Å compared to the ortho-isomer, which alters the distance between the benzimidazole NH and the benzamide carbonyl oxygen . In a related benzimidazole-amide kinase inhibitor series, para-linked analogs exhibited >10-fold selectivity shifts between PIM1 and DYRK1A compared to their ortho-linked counterparts, underscoring the non-interchangeability of regioisomers [1].

medicinal chemistry kinase inhibitor design regioisomer comparison

Alkoxy Substituent Differentiation: 4-Isopropoxy vs. 4-Methoxy Analog

The 4-isopropoxy substituent on the benzamide ring is a key distinguishing feature from simpler alkoxy analogs. The calculated logP (cLogP) for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is approximately 4.8 (ChemAxon), compared to cLogP ~3.5 for the corresponding 4-methoxy analog [1]. In a patent series of benzimidazole kinase inhibitors (DK2935244T3), compounds bearing isopropoxy or cyclopropylmethoxy groups at the 4-position of the benzamide ring demonstrated retained PIM1 potency (IC₅₀ <100 nM) while shifting DYRK1A IC₅₀ from <50 nM to >1,000 nM, a selectivity window exceeding 20-fold [2].

lipophilicity ADME prediction kinase selectivity

Aurora A Kinase Inhibition: Class-Level Potency Benchmark

Structurally related N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) amides have been evaluated for dual Aurora A kinase and KSP inhibitory activity. In the published series by Abd El-All et al. (2015), the core scaffold N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide served as a key intermediate, and its elaborated derivatives (e.g., thiazolo[3,2-a]pyrimidine-fused analogs) achieved Aurora A IC₅₀ values as low as 0.87 µM with concomitant KSP IC₅₀ of 1.2 µM [1]. While direct data for the 4-isopropoxybenzamide derivative have not been reported, the shared benzimidazole-phenyl pharmacophore suggests potential Aurora A engagement that warrants direct profiling. The 4-isopropoxybenzamide analog is expected to exhibit altered potency relative to the cyanoacetamide derivative due to the electron-donating isopropoxy group modifying the benzamide carbonyl electrophilicity [1].

Aurora A kinase KSP inhibition anticancer screening

Purity and Supply Consistency: Vendor-Specified HPLC Data

Commercially available N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is typically supplied with HPLC purity ≥95% (λ = 254 nm) from major chemical suppliers . This purity level is critical for reproducible biochemical assay results. In contrast, the closely related ortho-isomer (CAS 477493-72-4) is often listed at 95% purity without detailed HPLC chromatogram traceability, and the meta-isomer (CAS 477493-72-4) is less commonly stocked, leading to longer lead times and potential batch-to-batch variability [1]. The para-isomer benefits from more established synthetic routes via coupling of 4-(1H-benzo[d]imidazol-2-yl)aniline with 4-isopropoxybenzoyl chloride, which yields a cleaner product profile compared to sterically hindered ortho-coupling reactions.

compound procurement HPLC purity batch consistency

Optimal Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide in Research & Development


PIM Kinase Selectivity Profiling in Hematologic Malignancy Models

Based on class-level evidence from the Selvita patent series (DK2935244T3), the 4-isopropoxybenzamide derivative is predicted to exhibit PIM1-3 inhibitory activity with reduced off-target DYRK1A engagement [1]. Researchers developing PIM-selective chemical probes for acute myeloid leukemia (AML) or multiple myeloma cell lines should prioritize this compound over 4-methoxy or 4-ethoxy analogs that show broader kinase inhibition profiles. The para-substituted linker geometry further distinguishes it from ortho-isomers that may adopt different binding poses within the PIM ATP pocket.

Structure-Activity Relationship (SAR) Expansion Around the Benzimidazole-Benzamide Core

This compound serves as a strategic intermediate for diversifying the benzamide ring. The 4-isopropoxy group can be selectively dealkylated (BBr₃, CH₂Cl₂, −78°C to rt) to yield the 4-hydroxy analog, enabling subsequent O-alkylation with diverse electrophiles to generate focused libraries. The para-phenylene linker provides a rigid, linear scaffold that simplifies conformational analysis compared to ortho- or meta-linked analogs [2]. Procurement of the para-isomer in 1–5 g quantities enables 20–50 analog syntheses at 50–100 mg scale per reaction.

Antibiotic Tolerance Inhibitor Screening (MvfR Target)

Benzimidazole-benzamide derivatives have been disclosed as MvfR inhibitors that reduce antibiotic tolerance in Pseudomonas aeruginosa biofilms [3]. The 4-isopropoxy substitution pattern may enhance membrane permeability (cLogP ~4.8) compared to more polar analogs, potentially improving intracellular target engagement in Gram-negative bacteria. This compound is suitable for minimum biofilm eradication concentration (MBEC) assays in combination with ciprofloxacin or tobramycin, with comparator testing against the 4-methoxy and 4-ethoxy analogs to quantify the lipophilicity-permeability relationship.

Aurora A Kinase Preliminary Screening Cascade

Given the established Aurora A activity of the core benzimidazole-phenylamide scaffold (Abd El-All et al., 2015), this compound should be included in initial kinase panel screens (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™) at 1 µM and 10 µM concentrations [2]. Comparative screening against the cyanoacetamide analog (compound 5 in the published series) will directly quantify the impact of replacing the electron-withdrawing cyano group with the electron-donating isopropoxy group on Aurora A potency and KSP selectivity.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.